molecular formula C27H17ClN2O2 B11616653 2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile

2-[(3-{(E)-[5-(4-chlorophenyl)-2-oxofuran-3(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile

Cat. No.: B11616653
M. Wt: 436.9 g/mol
InChI Key: KYZHDALYBFZPPU-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE is a complex organic compound that features an indole core, a benzonitrile group, and a chlorophenyl-substituted dihydrofuran moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.

    Introduction of the benzonitrile group: This step may involve nucleophilic substitution reactions.

    Attachment of the chlorophenyl-substituted dihydrofuran moiety: This can be done through aldol condensation or other carbon-carbon bond-forming reactions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents onto the aromatic rings or other parts of the molecule.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may exhibit biological activities such as antiviral, anticancer, or antimicrobial properties, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include the treatment of diseases where the compound’s biological activities are beneficial.

    Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors or enzymes, modulating their activity. The chlorophenyl and dihydrofuran moieties may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.

Comparison with Similar Compounds

Similar compounds to 2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE include other indole derivatives and compounds with similar structural features. These compounds may share some biological activities but differ in their potency, selectivity, or pharmacokinetic properties. Examples of similar compounds include:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Tryptophan: An essential amino acid with an indole core.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole moiety.

The uniqueness of 2-[(3-{[(3E)-5-(4-CHLOROPHENYL)-2-OXO-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}-1H-INDOL-1-YL)METHYL]BENZONITRILE lies in its specific combination of functional groups and structural features, which may confer distinct biological activities and applications.

Properties

Molecular Formula

C27H17ClN2O2

Molecular Weight

436.9 g/mol

IUPAC Name

2-[[3-[(E)-[5-(4-chlorophenyl)-2-oxofuran-3-ylidene]methyl]indol-1-yl]methyl]benzonitrile

InChI

InChI=1S/C27H17ClN2O2/c28-23-11-9-18(10-12-23)26-14-21(27(31)32-26)13-22-17-30(25-8-4-3-7-24(22)25)16-20-6-2-1-5-19(20)15-29/h1-14,17H,16H2/b21-13+

InChI Key

KYZHDALYBFZPPU-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)/C=C/4\C=C(OC4=O)C5=CC=C(C=C5)Cl)C#N

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C3=CC=CC=C32)C=C4C=C(OC4=O)C5=CC=C(C=C5)Cl)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.